molecular formula C16H23FN2O2 B3104566 Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate CAS No. 1488342-80-8

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate

Cat. No. B3104566
CAS RN: 1488342-80-8
M. Wt: 294.36 g/mol
InChI Key: IBBJDYXFRGULCN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular formula of this compound is C16H23FN2O2 . The Inchi Code is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 294.37 . The density is predicted to be 1.159±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate has been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) synthesized a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, demonstrating its synthesis via a condensation reaction and confirming its structure through spectroscopic and X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives has been a subject of research. Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, highlighting its unique chemistry and potential pharmacological applications (Gumireddy et al., 2021).

Biological Activity

Kong et al. (2016) synthesized a derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an important intermediate in biologically active compounds like crizotinib, demonstrating its potential in drug development (Kong et al., 2016).

Pharmaceutical Intermediates

The this compound and its derivatives are also important intermediates in the synthesis of various pharmaceuticals. Zhao et al. (2017) synthesized Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in biologically active compounds such as omisertinib (AZD9291), emphasizing its role in drug synthesis (Zhao et al., 2017).

Safety and Hazards

The safety information for Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate indicates that it is classified under GHS07 . The signal word is “Warning” and the precautionary statement is P261 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBJDYXFRGULCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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